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Compound of Interest

Compound Name: 6-Fluoro-2-methoxyquinoline

Cat. No.: B572445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and mass spectrometry (MS) data for the compound 6-Fluoro-2-
methoxyquinoline. Due to the limited availability of published experimental spectra for this

specific molecule, this document presents predicted data based on the analysis of structurally

similar compounds and established spectroscopic principles. It also outlines general

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data

for 6-Fluoro-2-methoxyquinoline. These predictions are derived from the known chemical

shifts of the quinoline scaffold and the substituent effects of the fluoro and methoxy groups.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-2-methoxyquinoline
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Position
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-3 6.8 - 7.0 d 8.5 - 9.0

H-4 7.9 - 8.1 d 8.5 - 9.0

H-5 7.6 - 7.8 dd 9.0 - 9.5, 2.5 - 3.0

H-7 7.2 - 7.4 ddd
9.0 - 9.5, 8.5 - 9.0, 2.5

- 3.0

H-8 7.8 - 8.0 dd 8.5 - 9.0, 5.0 - 5.5

OCH₃ 4.0 - 4.2 s -

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Actual values may vary

depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-2-methoxyquinoline

Position Predicted Chemical Shift (ppm)

C-2 162 - 164

C-3 110 - 112

C-4 135 - 137

C-4a 127 - 129

C-5 122 - 124 (d, J ≈ 25 Hz)

C-6 158 - 160 (d, J ≈ 250 Hz)

C-7 118 - 120 (d, J ≈ 21 Hz)

C-8 130 - 132 (d, J ≈ 7 Hz)

C-8a 144 - 146

OCH₃ 55 - 57
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Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. The carbon atoms in the

fluorinated ring are expected to show coupling with the ¹⁹F nucleus, resulting in doublets (d)

with characteristic coupling constants (J).

Table 3: Expected Mass Spectrometry Data for 6-Fluoro-2-methoxyquinoline

m/z (charge/mass ratio) Interpretation

177.06 Molecular ion [M]⁺

162.04 [M - CH₃]⁺

148.04 [M - CHO]⁺

134.03 [M - CH₃ - CO]⁺

120.02 [M - C₂H₃O]⁺

Note: The fragmentation pattern is predicted based on typical fragmentation of quinoline and

methoxy-substituted aromatic compounds. The exact masses are calculated for the most

abundant isotopes.

Experimental Protocols
The following are generalized protocols for obtaining NMR and mass spectrometry data for

quinoline derivatives like 6-Fluoro-2-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm

NMR tube.

¹H NMR Acquisition:

Use a spectrometer operating at a frequency of 400 MHz or higher.

Acquire a standard one-dimensional proton spectrum.
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Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees,

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum on the same instrument.

Typical spectral parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees,

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent

compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray

ionization).

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 20-

40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C.

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap

mass analyzer to confirm the elemental composition.

Visualizations
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The following diagrams illustrate the general workflow for the spectroscopic analysis and the

logical relationship of the data in structure elucidation.
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Figure 1. General experimental workflow for the synthesis and spectroscopic analysis of 6-
Fluoro-2-methoxyquinoline.
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Figure 2. Logical relationship of NMR and MS data in the structural confirmation of 6-Fluoro-2-
methoxyquinoline.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 6-Fluoro-2-
methoxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b572445#nmr-and-mass-spectrometry-data-for-6-
fluoro-2-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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